

"Methyl 4-chloro-3-hydroxybenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-chloro-3-hydroxybenzoate
Cat. No.:	B042347

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An In-depth Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of complex molecular architectures, particularly in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in contemporary drug discovery.

Chemical Structure and Properties

Methyl 4-chloro-3-hydroxybenzoate is a methyl ester of 4-chloro-3-hydroxybenzoic acid. The molecule consists of a benzene ring substituted with a chloro group, a hydroxyl group, and a methyl ester group at positions 4, 3, and 1, respectively.

Structure:

Caption: Chemical structure of **Methyl 4-chloro-3-hydroxybenzoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-chloro-3-hydroxybenzoate** is presented in the table below.

Property	Value	Source(s)
CAS Number	166272-81-7	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Appearance	Light brown to brown solid	[1]
Melting Point	100-101 °C	[1]
Boiling Point (Predicted)	288.3 ± 20.0 °C	[1]
Density (Predicted)	1.354 ± 0.06 g/cm ³	[1]
pKa (Predicted)	7.68 ± 0.10	[1]
Storage Temperature	Room Temperature, Sealed in dry	[1]

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source(s)
10.69	s	1H	OH	[2]
7.55	d, J=2.10 Hz	1H	ArH	[2]
7.49	d, J=8.40 Hz	1H	ArH	[2]
7.36-7.40	m	1H	ArH	[2]
3.83-3.85	d, J=8.40Hz	3H	OCH ₃	[2]

Infrared (IR) Spectroscopy: While a specific spectrum is not readily available, characteristic peaks would be expected for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the generation of **Methyl 4-chloro-3-hydroxybenzoate**, with fragmentation patterns matching spectra in the NIST database.[4] The expected molecular ion peak $[M]^+$ would be at m/z 186, with a characteristic $M+2$ peak due to the chlorine isotope.

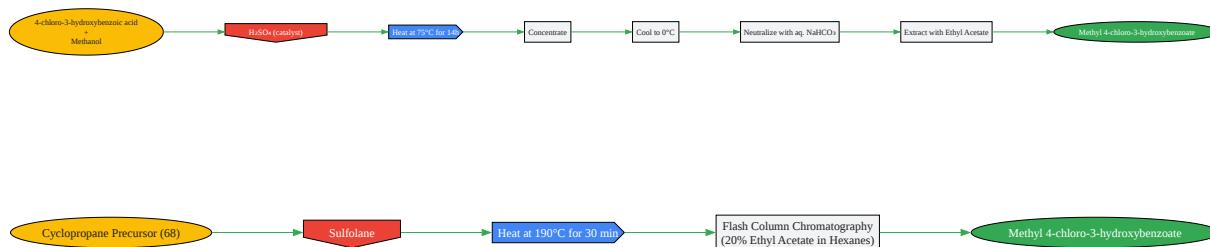
Experimental Protocols

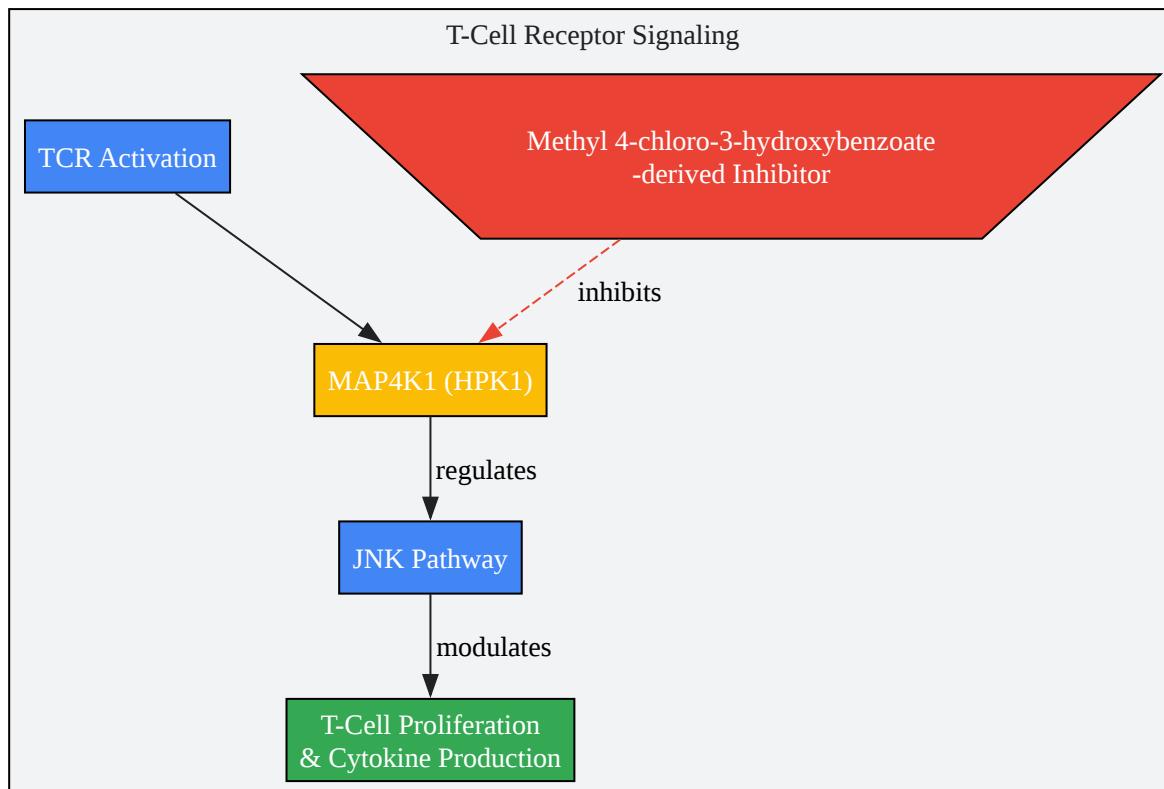
Synthesis of Methyl 4-chloro-3-hydroxybenzoate

Two primary synthetic routes are detailed below.

Method 1: Fischer Esterification of 4-chloro-3-hydroxybenzoic acid

This is a classical acid-catalyzed esterification.





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- To cite this document: BenchChem. ["Methyl 4-chloro-3-hydroxybenzoate" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042347#methyl-4-chloro-3-hydroxybenzoate-chemical-properties-and-structure]

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